1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which could include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- 1-(4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
Uniqueness
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a chloro-fluorophenyl moiety and an imidazole-pyrimidine structure, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit key enzymes involved in cancer cell proliferation. The specific mechanism often involves the inhibition of kinases such as Aurora A, which is crucial for cell cycle regulation.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substitutions (like chlorine and fluorine) has been associated with enhanced antimicrobial activity.
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
A | S. aureus | 0.0039 |
B | E. coli | 0.025 |
The biological activity of This compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound may act as a type-I inhibitor of kinases, particularly targeting the ATP-binding site, which is crucial for their enzymatic activity.
- Receptor Interaction : It may interact with specific receptors involved in immune responses, such as PD-1/PD-L1 pathways, potentially enhancing immune cell activation against tumors.
- Cell Cycle Disruption : By inhibiting key kinases involved in cell division, the compound can induce cell cycle arrest in cancer cells.
Case Study 1: In Vitro Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the para position significantly affected their potency against Aurora A kinase. The compound exhibited a strong dose-dependent response in vitro, indicating its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives similar to the target compound were tested against various pathogens. Results indicated that halogenated phenyl groups contributed to increased antibacterial activity, with MIC values suggesting effective inhibition of bacterial growth .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c1-9-18-4-5-23(9)14-19-7-11(8-20-14)22-15(24)21-10-2-3-13(17)12(16)6-10/h2-8H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVMTRNZPPPVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.